N-(3-Aminopropyl)octanamide

Description

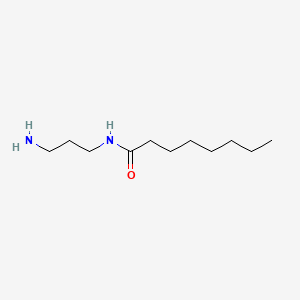

N-(3-Aminopropyl)octanamide (CAS 73772-41-5) is an aliphatic amide compound comprising an octanamide backbone linked to a 3-aminopropyl group. Its molecular formula is C₁₁H₂₄N₂O, with a molecular weight of 200.32 g/mol. The primary functional groups include a terminal primary amine (-NH₂) and a carbonyl group (-CONH-) (Fig. 1). This compound is utilized in pharmaceutical and materials science research due to its amphiphilic nature, enabling interactions with both hydrophobic and hydrophilic systems. Limited commercial availability is noted, with three suppliers identified globally .

Propriétés

IUPAC Name |

N-(3-aminopropyl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-2-3-4-5-6-8-11(14)13-10-7-9-12/h2-10,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGZCTUTODQNFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30888419 | |

| Record name | Octanamide, N-(3-aminopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73772-41-5 | |

| Record name | N-(3-Aminopropyl)octanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73772-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanamide, N-(3-aminopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073772415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanamide, N-(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanamide, N-(3-aminopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminopropyl)octanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminopropyl)octanamide typically involves the reaction of octanoyl chloride with 3-aminopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Octanoyl chloride+3-Aminopropylamine→N-(3-Aminopropyl)octanamide+HCl

Industrial Production Methods: In an industrial setting, the production of N-(3-Aminopropyl)octanamide can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: N-(3-Aminopropyl)octanamide can undergo various types of chemical reactions, including:

Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.

Reduction: The carbonyl group can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of octanoic acid.

Reduction: Formation of octylamine.

Substitution: Formation of various substituted amides depending on the reagents used.

Applications De Recherche Scientifique

N-(3-Aminopropyl)octanamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a drug delivery agent.

Mécanisme D'action

The mechanism of action of N-(3-Aminopropyl)octanamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

The structural and functional analogs of N-(3-Aminopropyl)octanamide are categorized based on modifications to the alkyl chain, aromatic substitutions, fluorination, and heterocyclic additions. Key comparisons are summarized below:

Alkyl Chain Length Variants

Key Findings :

- Longer alkyl chains (e.g., stearamide) enhance hydrophobicity, improving lipid membrane interactions.

- Shorter chains (e.g., acetamide) increase solubility in polar solvents like ethanol (30 mg/mL) .

Fluorinated Derivatives

Key Findings :

- Fluorination drastically increases molecular weight (512.18 g/mol) and lipophilicity, enhancing metabolic stability and bioavailability.

- Applications in drug design target PPARα receptors for metabolic diseases .

Heterocyclic and Aromatic Modifications

Key Findings :

- Heterocyclic derivatives (e.g., pipecoline) exhibit high Ag(I) sorption capacities (105.4–130.7 mg/g) in polymer resins, outperforming non-heterocyclic analogs .

Cationic and Quaternary Ammonium Derivatives

Key Findings :

- Quaternary ammonium derivatives (e.g., N-oxide) improve solubility in aqueous systems, expanding utility in industrial formulations .

Activité Biologique

N-(3-Aminopropyl)octanamide is an organic compound classified as an amide, characterized by its molecular formula and a molecular weight of approximately 200.32 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and microbiology, due to its potential biological activities.

Chemical Structure and Properties

N-(3-Aminopropyl)octanamide features a unique structure that includes an octanamide backbone with an aminopropyl substituent. This structural configuration allows it to engage in various chemical reactions, such as oxidation, reduction, and substitution, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₄N₂O |

| Molecular Weight | 200.32 g/mol |

| Functional Groups | Amide, Amino |

Synthesis Methods

The synthesis of N-(3-Aminopropyl)octanamide typically involves the reaction of octanoyl chloride with 3-aminopropylamine in the presence of a base like triethylamine. The reaction can be represented as follows:

This method can be scaled for industrial production using continuous flow reactors to enhance yield and efficiency.

Antimicrobial Properties

Research has indicated that N-(3-Aminopropyl)octanamide exhibits significant antimicrobial activity. A study focused on a series of fatty N-acyl diamines, including derivatives like N-(3-aminopropyl)oleamide, demonstrated effectiveness against various bacterial strains:

- Gram-positive bacteria : Staphylococcus aureus (MRSA), Staphylococcus epidermidis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungal species : Candida albicans, Candida tropicalis

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1 to 16 µg/mL against Gram-positive bacteria, indicating strong antibacterial properties comparable to traditional antibiotics like chloramphenicol .

The mechanism by which N-(3-Aminopropyl)octanamide exerts its biological effects involves interaction with specific cellular targets. It is believed to modulate protein activity through hydrogen bonding and other interactions with biological macromolecules. Such interactions may disrupt cellular processes in pathogens, leading to their inhibition or death.

Toxicological Profile

While the compound shows promise in antimicrobial applications, its safety profile is also crucial. Toxicological studies have indicated that high doses can lead to adverse effects in animal models, including respiratory distress and organ discoloration. For instance, doses above 50 mg/kg body weight resulted in significant mortality rates in rat studies .

Case Studies

- Study on Antimicrobial Efficacy : A series of experiments evaluated the antibacterial activity of N-(3-Aminopropyl)octanamide against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that the compound maintained efficacy similar to established antibiotics, suggesting potential for therapeutic applications .

- Toxicological Assessment : In a study assessing the toxicity of related compounds, adverse effects were noted at high doses (≥20 mg/kg), including changes in liver enzyme levels and body weight reductions in test subjects . These findings underscore the importance of dosage regulation in therapeutic contexts.

Comparison with Similar Compounds

N-(3-Aminopropyl)octanamide can be compared with structurally similar compounds such as N-(3-Aminopropyl)decanamide and N-(3-Aminopropyl)hexanamide. The unique chain length and functional groups present in N-(3-Aminopropyl)octanamide contribute to its distinct biological activities.

| Compound | Antimicrobial Activity | Notable Features |

|---|---|---|

| N-(3-Aminopropyl)octanamide | High | Effective against MRSA |

| N-(3-Aminopropyl)decanamide | Moderate | Similar structural properties |

| N-(3-Aminopropyl)hexanamide | Low | Shorter carbon chain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.